molecular formula C17H16Cl2N2O2 B2880432 1-(3,4-dichlorophenyl)-3-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)urea CAS No. 1396747-03-7

1-(3,4-dichlorophenyl)-3-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)urea

Cat. No. B2880432
CAS RN: 1396747-03-7
M. Wt: 351.23
InChI Key: FQUZCIFDRBQSBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dichlorophenyl)-3-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)urea, also known as GW501516, is a synthetic compound that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was first synthesized in the 1990s by GlaxoSmithKline as a potential treatment for various metabolic disorders, including obesity, dyslipidemia, and type 2 diabetes.

Mechanism of Action

1-(3,4-dichlorophenyl)-3-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)urea works by activating PPARδ, a nuclear receptor that plays a crucial role in regulating lipid and glucose metabolism. When activated, PPARδ increases the expression of genes involved in fatty acid oxidation and glucose uptake, while reducing the expression of genes involved in lipogenesis and gluconeogenesis.
Biochemical and Physiological Effects
1-(3,4-dichlorophenyl)-3-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)urea has been shown to have a wide range of biochemical and physiological effects, including:
1. Increased fatty acid oxidation: 1-(3,4-dichlorophenyl)-3-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)urea activates the expression of genes involved in fatty acid oxidation, leading to increased energy expenditure and decreased fat storage.
2. Improved insulin sensitivity: 1-(3,4-dichlorophenyl)-3-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)urea enhances insulin signaling and glucose uptake in skeletal muscle and adipose tissue, improving glucose homeostasis.
3. Reduced inflammation: 1-(3,4-dichlorophenyl)-3-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)urea has been shown to reduce the expression of pro-inflammatory cytokines and chemokines, leading to decreased inflammation in various tissues.
4. Increased endurance: 1-(3,4-dichlorophenyl)-3-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)urea has been reported to enhance endurance performance in animal models, possibly by increasing the expression of genes involved in mitochondrial biogenesis and oxidative metabolism.

Advantages and Limitations for Lab Experiments

1-(3,4-dichlorophenyl)-3-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)urea has several advantages for laboratory experiments, including its high potency and selectivity for PPARδ, as well as its well-characterized pharmacokinetics and pharmacodynamics. However, its use in laboratory experiments is limited by its potential toxicity and the need for specialized equipment and expertise for its handling and administration.

Future Directions

There are several potential future directions for research on 1-(3,4-dichlorophenyl)-3-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)urea, including:
1. Clinical trials: 1-(3,4-dichlorophenyl)-3-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)urea has not yet been approved for clinical use, but several clinical trials are currently underway to evaluate its safety and efficacy in various metabolic and cardiovascular diseases.
2. Combination therapies: 1-(3,4-dichlorophenyl)-3-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)urea may have synergistic effects when combined with other drugs targeting lipid and glucose metabolism, such as statins and metformin.
3. Novel applications: 1-(3,4-dichlorophenyl)-3-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)urea may have potential applications in other diseases, such as cancer and neurodegenerative disorders, where PPARδ has been implicated in disease pathogenesis.
4. Mechanistic studies: Further studies are needed to elucidate the molecular mechanisms underlying the effects of 1-(3,4-dichlorophenyl)-3-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)urea on lipid and glucose metabolism, as well as its potential side effects and toxicity.
Conclusion
In conclusion, 1-(3,4-dichlorophenyl)-3-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)urea is a synthetic compound with potential therapeutic applications in various metabolic and cardiovascular diseases. Its mechanism of action involves activation of PPARδ, leading to increased fatty acid oxidation, improved insulin sensitivity, and reduced inflammation. While its use in laboratory experiments is limited by its potential toxicity, several clinical trials are currently underway to evaluate its safety and efficacy in humans. Further research is needed to fully understand the molecular mechanisms underlying its effects and its potential applications in other diseases.

Synthesis Methods

The synthesis of 1-(3,4-dichlorophenyl)-3-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)urea involves several steps, starting with the reaction of 3,4-dichlorophenylisocyanate with 1-hydroxy-2,3-dihydro-1H-indene-5-carboxylic acid to form the corresponding urea derivative. The intermediate is then treated with formaldehyde and hydrogen chloride to yield the final product.

Scientific Research Applications

1-(3,4-dichlorophenyl)-3-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)urea has been the subject of extensive scientific research due to its potential therapeutic applications in various metabolic and cardiovascular diseases. Studies have shown that it can increase fatty acid oxidation, improve insulin sensitivity, and reduce inflammation, among other effects.

properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O2/c18-14-6-5-12(9-15(14)19)21-16(22)20-10-17(23)8-7-11-3-1-2-4-13(11)17/h1-6,9,23H,7-8,10H2,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQUZCIFDRBQSBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C21)(CNC(=O)NC3=CC(=C(C=C3)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dichlorophenyl)-3-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)urea

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